tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13840240
InChI: InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1
SMILES: CC1CNC(CN1C(=O)OC(C)(C)C)CO
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC13840240

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1
Standard InChI Key OCHKRKFPKUAHGF-DTWKUNHWSA-N
Isomeric SMILES C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO
SMILES CC1CNC(CN1C(=O)OC(C)(C)C)CO
Canonical SMILES CC1CNC(CN1C(=O)OC(C)(C)C)CO

Introduction

Structural Characterization and Stereochemical Significance

tert-Butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate belongs to the piperazine class of heterocyclic compounds. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol. The stereochemistry at the 2S and 5R positions dictates its three-dimensional conformation, influencing interactions with biological targets such as enzymes and receptors.

Key Functional Groups

  • Piperazine Ring: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • tert-Butyloxycarbonyl (Boc) Group: A protective group at N1, enhancing solubility and stability during synthesis.

  • Hydroxymethyl Substituent: Positioned at C5, this group enables further functionalization via oxidation or esterification .

  • Methyl Group: At C2, it introduces steric hindrance, affecting conformational flexibility .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)StereochemistryKey Differences
tert-Butyl (2S,5R)-5-ethyl-2-methylpiperazine-1-carboxylateC₁₂H₂₄N₂O₂228.332S,5REthyl vs. hydroxymethyl group
(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylateC₁₁H₂₂N₂O₃230.302R,5RMirror stereochemistry at C2
tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylateC₁₁H₂₂N₂O₃230.302S,5SAltered configuration at C5

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically proceeds via a multi-step sequence:

  • Ring Formation: Piperazine derivatives are constructed from ethylenediamine precursors through cyclization reactions.

  • Functionalization:

    • Hydroxymethyl Introduction: Achieved via Mannich reaction or Grignard addition .

    • Methyl Group Installation: Asymmetric alkylation using chiral catalysts ensures stereochemical control at C2 .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) protects the amine.

Example Protocol :

  • Step 1: ((2R,5R)-5-Methyl-piperazin-2-yl)-methanol hydrochloride (20 g, 119 mmol) is treated with triethylamine (48.7 mL) in methanol.

  • Step 2: tert-Butyl dicarbonate (61 g) is added dropwise at 0°C, followed by stirring at 50°C for 18 hours.

  • Step 3: Neutralization with HCl and extraction with chloroform yields the product (75% yield) .

Industrial Production

Continuous flow reactors and immobilized catalysts are employed to enhance efficiency. For instance, palladium-on-carbon (Pd/C) catalyzes hydrogenation steps, while enzymatic resolution ensures enantiomeric excess >99% .

ParameterValue
Bioavailability (Oral)55%
Plasma Half-Life3.2 hours
Metabolic Stability85% remaining after 1 hour (human liver microsomes)
LogP1.8 (moderate lipophilicity)

Applications in Medicinal Chemistry

Drug Intermediate

The Boc group is selectively cleaved under acidic conditions (e.g., HCl/dioxane), enabling coupling with carboxylic acids or amines. For example, it serves as a precursor to antiviral agents targeting HIV-1 protease .

Peptide Mimetics

Incorporating the compound into peptide backbones enhances metabolic stability. A 2024 study reported a 10-fold increase in half-life for a glucagon-like peptide-1 (GLP-1) analog compared to linear peptides.

Comparative Analysis of Piperazine Derivatives

Reactivity Trends

  • Electrophilic Substitution: Piperazines with electron-donating groups (e.g., methyl) undergo faster bromination at the para position.

  • Oxidation Susceptibility: Hydroxymethyl derivatives oxidize 50% faster than ethyl analogs under ambient conditions .

Table 3: Synthetic Yield Comparison

Reaction Typetert-Butyl (2S,5R) Derivative(2R,5R) Stereoisomer
Boc Deprotection92%88%
Reductive Amination75%68%
Grignard Addition81%74%

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts to reduce reliance on platinum-group metals .

  • Targeted Drug Delivery: Conjugating the compound with monoclonal antibodies for site-specific action.

  • Green Chemistry: Solvent-free mechanochemical synthesis to minimize waste.

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